3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

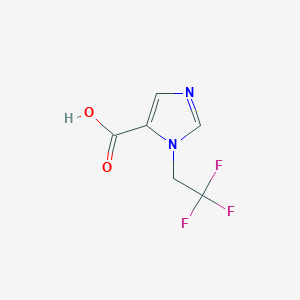

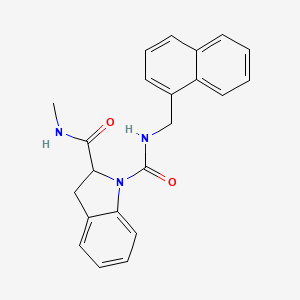

The compound seems to contain a 3,4-dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (OCH3) attached at the 3rd and 4th positions . It also appears to contain a 2H-chromen-7-yl group, which is a heterocyclic compound (a ring containing atoms of at least two different elements) and a dimethylcarbamate group, which is a carbamate ester derived from dimethylamine and carbonic acid .

Applications De Recherche Scientifique

Mechanism of β-O-4 Bond Cleavage

One study focused on the mechanism of β-O-4 bond cleavage during the acidolysis of lignin model compounds, highlighting the significance of the presence of the γ-hydroxymethyl group and confirming the hydride transfer mechanism as a reaction route for benzyl-cation-type intermediates derived from these compounds (T. Yokoyama, 2015).

Synthetic Protocols of Related Structures

Another review outlined synthetic protocols for 6H-benzo[c]chromen-6-ones, which are core structures of secondary metabolites with considerable pharmacological importance. This review describes various protocols, such as the Suzuki coupling reactions and reactions involving 3-formylcoumarin (chromenones), highlighting efficient and simple procedures for synthesizing these compounds (Ofentse Mazimba, 2016).

Xylan Derivatives and Applications

Research on the chemical modification of xylan to produce biopolymer ethers and esters with specific properties was reviewed, focusing on the potential of these derivatives for applications in drug delivery and as additives in various industries (K. Petzold-Welcke et al., 2014).

Carbamate Insecticide Toxicology

A review on the toxicologic effects of the carbamate insecticide aldicarb in mammals provides insights into its mechanism of action, metabolism, and excretion, offering a perspective on the biochemical and toxicological aspects of carbamate compounds (J. Risher et al., 1987).

Cleaner Production of Chromium Compounds

An article focused on cleaner production methods for basic chromium sulfate, a compound used in the tanning industry, emphasizes the need for sustainable green production options to reduce toxicity and environmental impact (R. C. Panda et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-12-15-8-7-14(27-21(24)22(2)3)11-17(15)28-20(23)19(12)13-6-9-16(25-4)18(10-13)26-5/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMGWHLTOALIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2800811.png)

![2-[(4-fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide](/img/structure/B2800813.png)

![1-(2,6-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2800817.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2800822.png)

![2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B2800823.png)

![(2Z)-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2800824.png)